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Benzyl cyclohepta-1,3-dien-1-ylcarbamate

Cat. No.: B14296190
CAS No.: 113340-15-1
M. Wt: 243.30 g/mol
InChI Key: HQOXRZYOJIUQDT-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In the field of modern organic synthesis, the development of novel molecular architectures with potential applications in various scientific domains is a primary objective. Benzyl (B1604629) cyclohepta-1,3-dien-1-ylcarbamate can be contextualized as a synthetic intermediate or a target molecule that combines a versatile carbocyclic scaffold with a functional group of known utility. The synthesis of such a compound would likely involve strategies for the selective functionalization of the cycloheptadiene ring and the introduction of the carbamate (B1207046) moiety.

Significance of the Carbocyclic and Carbamate Motifs

The scientific interest in Benzyl cyclohepta-1,3-dien-1-ylcarbamate stems from the well-established importance of its two core components.

The cyclohepta-1,3-diene motif is a seven-membered carbocyclic ring system containing two conjugated double bonds. Such structures are valuable building blocks in organic synthesis, capable of participating in a variety of chemical transformations, including cycloaddition reactions. solubilityofthings.com Their non-planar, flexible conformation can also be a key determinant in the stereochemical outcome of reactions.

The benzyl carbamate group is a highly significant functional group in organic chemistry. nih.govacs.org Carbamates are recognized for their chemical and proteolytic stability. nih.govacs.org The benzyl carbamate, in particular, is widely used as a protecting group for amines in peptide synthesis and other synthetic endeavors, often abbreviated as Cbz or Z. acs.orgtotal-synthesis.commasterorganicchemistry.com

Rationale for Continued Scholarly Investigation

The rationale for scholarly investigation into this compound lies in the potential for novel reactivity and the creation of unique molecular scaffolds. The combination of the diene system with the carbamate group could lead to interesting intramolecular reactions or provide a handle for further functionalization. Moreover, the exploration of such molecules contributes to the fundamental understanding of chemical synthesis and reactivity.

Overview of Key Research Domains for this compound

Given the properties of its constituent motifs, research into this compound could be relevant to several key domains:

Medicinal Chemistry : Carbamate-containing molecules are prevalent in drug design and discovery. nih.govnih.gov The cycloheptadiene scaffold could provide a unique three-dimensional structure for interaction with biological targets.

Methodology Development : The synthesis of this compound could drive the development of new synthetic methods for the construction of functionalized medium-sized rings.

Materials Science : The diene functionality offers the potential for polymerization or incorporation into novel polymeric materials.

Interactive Data Table: Properties of Related Carbocyclic and Carbamate Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Key Feature
Cyclohepta-1,3-dieneC7H1094.15Carbocyclic diene
Benzyl carbamateC8H9NO2151.165Carbamate protecting group
Benzyl N-[(1R)-cyclohex-3-en-1-yl]carbamateC14H17NO2231.29Related carbocyclic carbamate

Detailed Research Findings

As of the current body of scientific literature, detailed experimental research findings specifically for this compound are not available. However, a wealth of research on the individual motifs provides a strong foundation for understanding its potential chemical behavior and applications.

Research on carbamates has extensively demonstrated their utility. The carbamate group is a key structural motif in many approved drugs and prodrugs. nih.govnih.gov It is often used as a bioisostere for the amide bond in peptidomimetics due to its enhanced stability towards enzymatic degradation. acs.orgresearchgate.net The benzyl carbamate (Cbz) group, introduced by Bergmann and Zervas, was a cornerstone in the advancement of peptide synthesis. total-synthesis.com Its removal is typically achieved through hydrogenolysis, which is a mild and selective method. acs.orgtotal-synthesis.com

Studies on cyclohepta-1,3-diene have highlighted its role as a versatile synthetic intermediate. solubilityofthings.com For instance, it can undergo Diels-Alder reactions, serving as the diene component to construct bicyclic systems. The synthesis of functionalized cycloheptadienes is an active area of research, with various methods being developed to control regioselectivity and stereoselectivity. The conversion of cyclohepta-1,3-diene to cyclohepta-1,3,5-triene is a classic transformation in organic chemistry. stackexchange.com

The synthesis of related structures, such as other benzyl carbamates of carbocyclic amines, has been reported in the patent literature, often as intermediates in the synthesis of pharmaceutically active compounds. google.com These syntheses typically involve the reaction of an amine with benzyl chloroformate under basic conditions. google.com

Interactive Data Table: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationStructureCommon Deprotection Conditions
tert-ButoxycarbonylBoc(CH3)3COCO-Strong Acid (e.g., TFA)
BenzyloxycarbonylCbz or ZC6H5CH2OCO-H2, Pd/C (Hydrogenolysis)
9-FluorenylmethoxycarbonylFmocC14H9CH2OCO-Base (e.g., Piperidine)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO2 B14296190 Benzyl cyclohepta-1,3-dien-1-ylcarbamate CAS No. 113340-15-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113340-15-1

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

benzyl N-cyclohepta-1,3-dien-1-ylcarbamate

InChI

InChI=1S/C15H17NO2/c17-15(16-14-10-6-1-2-7-11-14)18-12-13-8-4-3-5-9-13/h1,3-6,8-10H,2,7,11-12H2,(H,16,17)

InChI Key

HQOXRZYOJIUQDT-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC=C(C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Benzyl Cyclohepta 1,3 Dien 1 Ylcarbamate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.com For Benzyl (B1604629) cyclohepta-1,3-dien-1-ylcarbamate (1), the primary disconnection targets the carbamate (B1207046) linkage, which is an amide bond of carbonic acid. This C-N bond disconnection is a reliable and common retrosynthetic step.

This initial disconnection yields two key precursors: cyclohepta-1,3-dien-1-amine (2) and a benzyl carbonyl electrophile, such as benzyl chloroformate (3). The synthesis in the forward direction would then involve the reaction of the amine with the benzyl chloroformate.

Retrosynthetic analysis of Benzyl cyclohepta-1,3-dien-1-ylcarbamate

Further retrosynthetic analysis of the cyclohepta-1,3-dien-1-amine (2) is required. The amine group is situated on a double bond, suggesting that this intermediate could be derived from a corresponding ketone, cyclohept-2-enone (4), through the formation of an enamine or an imine followed by reduction. This leads to a functional group interconversion (FGI) strategy.

Further retrosynthesis of the amine intermediate

This analysis identifies cyclohept-2-enone as a key building block for the cycloheptadiene scaffold.

Classical Synthetic Routes to the Cycloheptadiene Scaffold

The construction of the seven-membered ring with a conjugated diene system is a pivotal part of the synthesis.

Several classical methods can be employed for the synthesis of cycloheptadiene derivatives. One common approach involves ring expansion reactions. For instance, a six-membered ring can be expanded to a seven-membered ring. A well-known method is the Tiffeneau-Demjanov rearrangement, though more modern methods involving transition metal catalysis are also prevalent.

Another powerful strategy is the [4+3] cycloaddition reaction. This method involves the reaction of a 1,3-diene with an allyl cation equivalent to form a seven-membered ring directly. This approach can provide rapid access to highly functionalized cycloheptadienes. acs.org

For the specific precursor, cyclohept-2-enone, a potential synthesis could start from cycloheptanone. Bromination at the alpha-position followed by elimination can introduce the double bond.

Step Reaction Reagents and Conditions Product
1α-Bromination of CycloheptanoneCycloheptanone, Br₂, acetic acid2-Bromocycloheptanone
2Dehydrobromination2-Bromocycloheptanone, Li₂CO₃, DMF, heatCyclohept-2-enone

Table 1: Proposed synthesis of the cyclohept-2-enone precursor.

From cyclohept-2-enone, the conjugated diene system of the target amine precursor can be formed. One plausible route is the formation of an enamine from cyclohept-2-enone and a secondary amine, followed by further functionalization.

The stereochemistry of the diene is a crucial aspect of the synthesis. The formation of the conjugated diene system must be controlled to yield the desired cyclohepta-1,3-diene isomer. Transition-metal-catalyzed cross-coupling reactions are often employed for the stereoselective synthesis of 1,3-dienes. nih.gov However, for the proposed route from cyclohept-2-enone, the position of the double bonds is largely dictated by the elimination and rearrangement steps.

The conversion of cyclohepta-1,3-diene to cyclohepta-1,3,5-triene through bromination and subsequent elimination is a known transformation, highlighting the potential for manipulating the double bonds within the seven-membered ring. stackexchange.com Careful choice of reagents and reaction conditions is necessary to ensure the formation of the desired 1,3-diene isomer and to avoid over-functionalization or rearrangement to other isomers.

Introduction of the Carbamate Functional Group

The final stage of the proposed synthesis involves the formation of the carbamate linkage.

The most direct method for the synthesis of the target molecule from the amine precursor (2) is N-acylation with a suitable benzylating agent. The reaction of an amine with benzyl chloroformate in the presence of a base is a standard and widely used method for the introduction of a benzyloxycarbonyl (Cbz) group, which is a type of carbamate.

Reaction Starting Material Reagents and Conditions Product
Carbamate FormationCyclohepta-1,3-dien-1-amineBenzyl chloroformate, triethylamine, CH₂Cl₂This compound

Table 2: Direct N-functionalization for carbamate synthesis.

This reaction is typically high-yielding and proceeds under mild conditions. The choice of base is important to neutralize the HCl generated during the reaction and to prevent side reactions.

Alternative methods for carbamate synthesis include the reaction of an amine with carbon dioxide and an alkyl halide, or the use of other carbonyl sources. organic-chemistry.orgorganic-chemistry.org A three-component coupling of an amine, carbon dioxide, and a benzyl halide could also be a viable, albeit less direct, route. acs.org

In the context of this synthesis, the carbamate group itself can be considered a protecting group for the amine. The benzyloxycarbonyl (Cbz) group is a common amine protecting group in organic synthesis.

If the synthesis of the cycloheptadiene scaffold requires harsh conditions that are incompatible with a free amine, it may be necessary to introduce the amine functionality in a protected form. For instance, an azide (B81097) could be used as a precursor to the amine, which can then be reduced and acylated in the final steps.

Catalytic Synthesis of this compound

Catalytic methods offer significant advantages in chemical synthesis, including increased reaction rates, higher selectivity, and milder reaction conditions compared to stoichiometric approaches. For a molecule like this compound, both transition metal catalysis and organocatalysis could provide viable synthetic pathways.

Transition metal catalysts are powerful tools for the formation of carbon-nitrogen bonds, a key step in the synthesis of carbamates. A plausible transition metal-catalyzed approach to this compound could involve the coupling of a cyclohepta-1,3-dien-1-yl precursor with a benzyl carbamate synthon.

One potential strategy is the palladium-catalyzed amination of a suitable cycloheptadienyl electrophile, such as a halide or triflate, with benzyl carbamate. However, the synthesis of the required cyclohepta-1,3-dien-1-yl halide or triflate as a starting material may present its own challenges.

Alternatively, a more convergent approach could involve the reaction of cyclohepta-1,3-dien-1-amine with benzyl chloroformate. While this is a classical method for carbamate formation, transition metal catalysis could be employed to facilitate the synthesis of the amine precursor itself. For instance, palladium-catalyzed amination of a cycloheptadienyl halide could yield the necessary amine.

Another theoretical route could be the direct carbonylation of cyclohepta-1,3-diene in the presence of benzylamine (B48309) and an oxidant, using a palladium catalyst. Such carbonylative coupling reactions have been developed for the synthesis of various amides and carbamates, though their application to cyclic diene substrates is not extensively documented.

A summary of potential, though not specifically reported, transition metal-catalyzed reactions is presented below:

Catalyst System (Example)Reactant 1Reactant 2Potential Product
Palladium(0) complexCyclohepta-1,3-dien-1-yl halideBenzyl carbamateThis compound
Palladium(II) complexCyclohepta-1,3-dieneBenzylamine, Carbon MonoxideThis compound

This table represents hypothetical pathways based on general transition metal-catalyzed reactions and does not reflect experimentally verified syntheses for the target compound.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of this compound, an organocatalytic approach could focus on the activation of one of the reactants.

For example, a nucleophilic organocatalyst, such as a tertiary amine or a phosphine, could activate benzyl chloroformate, making it more susceptible to attack by cyclohepta-1,3-dien-1-amine. This would proceed through a more reactive intermediate, such as an acylammonium or acylphosphonium salt.

Alternatively, a Brønsted acid or base organocatalyst could be employed. A Brønsted acid could activate the carbonyl group of benzyl chloroformate, while a Brønsted base could deprotonate the amine, increasing its nucleophilicity.

While organocatalytic methods for carbamate synthesis are known, their specific application to a cycloheptadienyl substrate has not been found in the literature. The development of such a method would require careful optimization of the catalyst, solvent, and reaction conditions to achieve good yields and selectivity.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound would involve considerations of atom economy, reaction efficiency, and the use of environmentally benign reaction media.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net A reaction with high atom economy incorporates a large percentage of the atoms from the reactants into the final product, minimizing waste. acs.orgskpharmteco.com

A hypothetical synthesis of this compound from cyclohepta-1,3-dien-1-amine and benzyl chloroformate would have a moderate atom economy due to the formation of a stoichiometric amount of hydrogen chloride as a byproduct. To improve the atom economy, a base is typically added to neutralize the HCl, which in turn generates a salt as waste.

Reaction mass efficiency (RME) and process mass intensity (PMI) are other metrics that provide a more comprehensive assessment of the "greenness" of a process by taking into account the mass of all materials used, including solvents, reagents, and workup chemicals. Without specific experimental data for the synthesis of this compound, a quantitative analysis of these metrics is not possible.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The development of solvent-free or environmentally benign reaction systems for the synthesis of this compound would be a key objective.

Solvent-free reactions, also known as solid-state or neat reactions, can offer significant environmental benefits by eliminating solvent use altogether. umich.edutubitak.gov.trresearchgate.net Such a reaction could potentially be carried out by grinding the solid reactants together, possibly with a solid-supported catalyst. umich.edu

Alternatively, the use of environmentally benign solvents such as water, supercritical carbon dioxide, or bio-derived solvents could be explored. Carbamate synthesis using carbon dioxide as a C1 source in greener solvents is an active area of research. rsc.org A potential green synthesis could involve the reaction of cyclohepta-1,3-dien-1-amine with CO2 to form a carbamic acid intermediate, which is then reacted with a benzyl halide. nih.gov

The feasibility of these approaches for the specific target molecule would require experimental investigation to overcome challenges such as reactant solubility and reaction kinetics.

Reactivity and Mechanistic Investigations of Benzyl Cyclohepta 1,3 Dien 1 Ylcarbamate

Electrophilic Reactivity of the Dienyl System

The conjugated diene in Benzyl (B1604629) cyclohepta-1,3-dien-1-ylcarbamate is an electron-rich system, making it susceptible to attack by various electrophiles. The carbamate (B1207046) group, with its nitrogen atom directly attached to the diene, is expected to influence the regioselectivity and stereoselectivity of these reactions.

Addition Reactions to the Conjugated Diene

Electrophilic addition to conjugated dienes can proceed via two main pathways: 1,2-addition and 1,4-addition. libretexts.orglibretexts.orgyoutube.comchemistrysteps.compressbooks.publibretexts.org The reaction is initiated by the attack of an electrophile (E+) on one of the double bonds. In the case of Benzyl cyclohepta-1,3-dien-1-ylcarbamate, protonation or attack by another electrophile would lead to the formation of a resonance-stabilized allylic carbocation. libretexts.orgpressbooks.pub

The subsequent attack by a nucleophile (Nu-) can occur at either of the two carbons bearing the positive charge in the resonance contributors, leading to the 1,2- and 1,4-adducts. The ratio of these products is often dependent on the reaction conditions. libretexts.orgchemistrysteps.com Lower temperatures typically favor the formation of the kinetic product (often the 1,2-adduct), which is formed faster, while higher temperatures allow for equilibrium to be established, favoring the more stable thermodynamic product (often the 1,4-adduct). libretexts.orgchemistrysteps.com

For this compound, the addition of an electrophile like HBr would be expected to yield a mixture of products as illustrated in the following theoretical reaction scheme.

Table 1: Potential Products of Electrophilic Addition of HBr to this compound

Product Type IUPAC Name
1,2-Adduct Benzyl (2-bromocyclohepta-3-en-1-yl)carbamate

This is a hypothetical representation of potential products based on general mechanisms of electrophilic addition to conjugated dienes.

Studies on Regioselectivity and Stereoselectivity

The regioselectivity of electrophilic attack on the cycloheptadiene ring is influenced by the electronic properties of the benzyl carbamate substituent. The nitrogen atom of the carbamate can donate electron density to the diene system through resonance, potentially directing the initial electrophilic attack to the C4 position to form a more stabilized carbocation intermediate. However, the inductive effect of the carbonyl group in the carbamate could also play a role.

Stereoselectivity in such reactions would be influenced by the conformation of the cycloheptadiene ring and the approach of the electrophile. researchgate.net The existing stereocenter at C1 (if the starting material is chiral) could also direct the stereochemical outcome of the addition reaction, leading to diastereomeric products. The facial selectivity of the nucleophilic attack on the allylic carbocation intermediate would determine the final stereochemistry of the adducts.

Nucleophilic Transformations Involving the Carbamate Moiety

The carbamate group in this compound offers sites for nucleophilic reactions, primarily at the carbonyl carbon and the nitrogen atom, and is also a protecting group that can be removed.

Reactions at the Nitrogen Center

While the nitrogen atom in a carbamate is generally less nucleophilic than that of an amine due to the resonance with the adjacent carbonyl group, it can still undergo certain reactions. Under strongly basic conditions, deprotonation of the N-H bond could occur, generating an amide-like anion. This anion could then react with electrophiles. However, the nucleophilicity of enamides and enecarbamates is generally low. nih.gov

Deprotection Strategies of the Benzyl Carbamate (Cbz) Group

The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. total-synthesis.com Its removal to liberate the free amine is a common transformation. Several methods are available for the deprotection of the Cbz group, and these are applicable to this compound.

One of the most common methods is catalytic hydrogenolysis. total-synthesis.comresearchgate.net This involves the use of hydrogen gas and a palladium catalyst (e.g., Pd/C). The reaction is typically clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide.

Table 2: Common Deprotection Methods for the Cbz Group

Method Reagents and Conditions Byproducts
Catalytic Hydrogenolysis H₂, Pd/C, solvent (e.g., MeOH, EtOH) Toluene, CO₂
Acid-catalyzed cleavage Strong acids (e.g., HBr in acetic acid) Benzyl bromide, CO₂
Radical-mediated cleavage Tributyltin hydride (Bu₃SnH), AIBN Toluene, CO₂, Bu₃SnX

The choice of deprotection method would depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, the diene system in this compound could potentially be reduced under certain catalytic hydrogenation conditions.

Pericyclic Reactions of this compound

The conjugated diene system of this compound makes it a potential candidate for participation in pericyclic reactions, most notably cycloaddition reactions. researchgate.netamazonaws.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. mdpi.commasterorganicchemistry.com this compound can act as the diene component in a Diels-Alder reaction with a suitable dienophile. The reaction would lead to the formation of a bicyclic adduct.

The regioselectivity of the Diels-Alder reaction is governed by the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.com The electron-donating nature of the nitrogen in the carbamate group would influence the orbital energies of the diene, thereby affecting the regiochemical outcome of the cycloaddition. For example, in a reaction with an unsymmetrical dienophile, the carbamate group would direct the formation of a specific regioisomer.

The stereoselectivity of the Diels-Alder reaction is also well-defined, with the reaction proceeding in a syn-fashion, meaning the stereochemistry of the dienophile is retained in the product. youtube.com Furthermore, the endo rule often predicts the major diastereomer in kinetically controlled Diels-Alder reactions.

Table 3: Potential Diels-Alder Reaction of this compound with Maleimide

Reactants Product

This represents a hypothetical Diels-Alder reaction. The actual outcome may vary.

Besides cycloadditions, the cycloheptadiene ring system can in principle undergo other pericyclic reactions such as electrocyclic reactions or sigmatropic rearrangements, though these are more commonly observed in cycloheptatriene (B165957) systems. researchgate.netrsc.org The specific substitution pattern of this compound would influence the feasibility and outcome of such transformations.

Diels-Alder Cycloadditions and Related Processes

The conjugated diene system of this compound makes it a suitable candidate for Diels-Alder reactions, a powerful tool for the construction of six-membered rings. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com In these [4+2] cycloaddition reactions, the cycloheptadiene acts as the 4π-electron component, reacting with a 2π-electron component, known as the dienophile. wikipedia.org

The benzylcarbamate substituent at the C1 position is expected to influence the regioselectivity and stereoselectivity of the cycloaddition. The electronic nature of the carbamate group, being weakly electron-donating, can modulate the energy of the highest occupied molecular orbital (HOMO) of the diene, thereby affecting its reactivity towards electron-deficient dienophiles.

Theoretical studies on the Diels-Alder reactions of unsubstituted cycloheptadiene have shown that its reactivity can be lower compared to cyclopentadiene (B3395910) and cyclohexadiene due to the distortion required to achieve the transition state geometry. acs.org However, the presence of substituents can alter this reactivity profile.

Table 1: Hypothetical Diels-Alder Reactions of this compound

DienophileReaction ConditionsExpected Major ProductNotes
Maleic anhydrideToluene, refluxEndo-adductThe endo product is often favored due to secondary orbital interactions.
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)Xylene, 140 °CBicyclic adduct with a dihydronaphthalene coreInitial adduct may undergo further reactions.
N-Phenylmaleimideo-Dichlorobenzene, 180 °CEndo-adductHigher temperatures may be required for less reactive dienophiles.

Sigmatropic Rearrangements and Their Stereochemical Course

Substituted cycloheptadienes are known to undergo various sigmatropic rearrangements, which are intramolecular pericyclic reactions involving the migration of a σ-bond. wikipedia.orglibretexts.org For this compound, both hydrogen shifts and rearrangements involving the carbamate group are conceivable.

One of the most common sigmatropic rearrangements in cyclic dienes is the acs.orgnih.gov-hydride shift. libretexts.org In the context of the cycloheptadiene ring, this would involve the migration of a hydrogen atom from an allylic position to the terminus of the diene system. Such rearrangements are typically thermally allowed and proceed suprafacially. libretexts.org

Table 2: Plausible Sigmatropic Rearrangements for a Functionalized Cycloheptadiene System

Rearrangement TypeConditionsPotential ProductStereochemical Considerations
acs.orgnih.gov-Hydride ShiftThermalIsomeric cycloheptadienyl carbamateSuprafacial migration of hydrogen.
Hypothetical wikipedia.orgwikipedia.org-RearrangementThermal or Lewis Acid CatalysisRearranged carbamate with altered connectivityTypically proceeds through a chair-like transition state.

Transition Metal-Mediated and Catalyzed Reactions

The olefinic bonds within the cycloheptadiene core of this compound offer handles for a variety of transition metal-catalyzed transformations.

Cross-Coupling Reactions Involving the Cycloheptadiene Core

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgmdpi.com While direct cross-coupling with the C-H bonds of the diene is challenging, conversion of one of the double bonds into a suitable leaving group (e.g., a triflate) would enable reactions like Suzuki, Stille, or Heck couplings.

Alternatively, palladium-catalyzed hydroamination reactions of cycloheptatriene have been reported to yield tropene derivatives, suggesting that the diene system in this compound could potentially undergo similar transformations. berkeley.edu Furthermore, palladium-catalyzed ring-expanding allylation reactions have been used to synthesize substituted cycloheptane (B1346806) derivatives. nih.govresearchgate.net

Functionalization of sp² and sp³ C-H Bonds

Direct C-H functionalization is an increasingly important strategy in organic synthesis. Rhodium catalysts, in particular, have been shown to be effective for the chelation-assisted C-H activation of various substrates. nih.govrsc.orgnih.gov The carbamate group in this compound could potentially act as a directing group, facilitating the selective functionalization of a nearby C-H bond. This could involve either the sp² C-H bonds of the diene or the sp³ C-H bonds of the cycloheptane ring.

For instance, rhodium-catalyzed annulation reactions involving aryl imines have been successfully employed in the synthesis of complex molecules, highlighting the potential for similar transformations directed by the carbamate moiety. nih.gov

Radical Chemistry of this compound

The unsaturated nature of the cycloheptadiene ring makes it susceptible to radical reactions.

Radical Addition Reactions

Radical addition to the double bonds of the cycloheptadiene system can be initiated by a variety of radical species. Thiyl radicals, for example, are known to initiate carbocyclization cascades in diene systems. researchgate.netnih.gov The addition of a radical to one of the double bonds of this compound would generate a new carbon-centered radical. This intermediate could then be trapped by a hydrogen atom donor or participate in subsequent intramolecular reactions.

Intramolecular radical cyclizations are also a possibility, particularly if a radical can be generated elsewhere in the molecule. wikipedia.org For instance, photolysis of related oxime carbamates has been shown to generate aminyl radicals, which can undergo cyclization. nih.gov A similar strategy could potentially be applied to derivatives of this compound to construct novel heterocyclic systems.

Single Electron Transfer (SET) Processes

Research focusing specifically on the single electron transfer (SET) processes of this compound is not documented in the reviewed scientific literature. While SET is a fundamental concept in organic chemistry, detailing the transfer of a single electron from one chemical species to another to form radical ions, specific studies elucidating this mechanism for the title compound are not available.

General principles of SET reactions involving similar structural motifs, such as carbamates and conjugated diene systems, are well-established. For instance, photochemical or electrochemical methods can often induce SET processes. In such hypothetical scenarios, the cyclohepta-1,3-diene moiety or the benzyl carbamate group could potentially participate in electron transfer, leading to the formation of radical intermediates. However, without experimental or computational data for this compound, any discussion of its behavior in SET processes would be purely speculative.

Detailed research findings, including reaction conditions, products, and mechanistic data tables that are standard for describing such processes, are absent from the current body of scientific literature for this specific compound. Therefore, a scientifically accurate and detailed account of its reactivity and mechanistic investigations concerning SET processes cannot be provided at this time.

Advanced Spectroscopic Characterization Methodologies for Benzyl Cyclohepta 1,3 Dien 1 Ylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides atom-level information about the molecular structure. For a molecule like Benzyl (B1604629) cyclohepta-1,3-dien-1-ylcarbamate, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals and to probe its conformational dynamics.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which indicate neighboring protons. The ¹³C NMR spectrum, typically proton-decoupled, shows the number of unique carbon atoms.

Based on analogous structures, the expected chemical shifts for Benzyl cyclohepta-1,3-dien-1-ylcarbamate are presented below. The cyclohepta-1,3-diene ring protons are expected in the olefinic and aliphatic regions, while the benzyl group protons will appear in the aromatic and benzylic regions. The carbamate (B1207046) NH proton is also a key diagnostic signal.

Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.30-7.40m5HAr-H
6.15d1H=CH
5.80m1H=CH
5.65m1H=CH
5.10s2HO-CH₂ -Ph
5.05br s1HNH
4.50m1HN-CH
2.30-2.50m2HAllylic CH₂
2.10-2.25m2HCH₂
1.80-1.95m2HCH₂

Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
155.5C =O (Carbamate)
136.5Ar-C (quat.)
135.0=C -N
130.0=C H
128.8Ar-C H
128.5Ar-C H
128.2Ar-C H
125.5=C H
124.0=C H
67.0O-C H₂-Ph
52.0N-C H
31.0Allylic C H₂
28.5C H₂
26.0C H₂

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would be used to trace the connectivity within the cyclohepta-1,3-diene ring by observing cross-peaks between adjacent protons. For instance, the olefinic protons would show correlations to each other and to the adjacent allylic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is fundamental for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum links a proton to the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is vital for connecting different fragments of the molecule. For example, HMBC would show correlations from the benzylic protons (O-CH₂ -Ph) to the carbamate carbonyl carbon and the aromatic quaternary carbon. It would also be key in confirming the position of the carbamate group on the cycloheptadiene ring by showing correlations from the N-H proton to carbons within the ring.

The cyclohepta-1,3-diene ring is known to be flexible and can exist in multiple conformations that may interconvert at room temperature. rsc.org This conformational dynamism can lead to broadened signals in the NMR spectra. Variable temperature (VT) NMR studies are employed to investigate these dynamic processes. scielo.brrsc.org

By recording NMR spectra at different temperatures, it is possible to either slow down the conformational exchange (at low temperatures) to observe individual conformers or to accelerate it (at high temperatures) to obtain sharp, averaged signals. rsc.orgnih.gov Analysis of the changes in chemical shifts and line shapes as a function of temperature can provide thermodynamic parameters for the conformational equilibrium, such as the activation energy (ΔG‡) of the interconversion process. nih.gov For this compound, VT-NMR would be instrumental in characterizing the conformational behavior of the seven-membered ring. rsc.org

Mass Spectrometry

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). longdom.orgnih.gov This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound, the molecular formula is C₁₅H₁₇NO₂.

Hypothetical HRMS Data

ParameterValue
Molecular FormulaC₁₅H₁₇NO₂
Calculated Exact Mass243.12593
Ionization ModeESI+
Observed m/z [M+H]⁺244.13321
Mass Accuracy< 5 ppm

The observed m/z value for the protonated molecule [M+H]⁺ would be compared to the calculated value to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. nih.gov

For this compound, characteristic fragmentation pathways would be expected based on the benzyl carbamate and cycloheptadiene moieties.

Plausible Fragmentation Pathways for [M+H]⁺

A primary fragmentation would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) and the loss of the carbamate-cycloheptadiene portion. Another expected fragmentation is the loss of benzyl alcohol (108 Da) or the decarboxylation (loss of CO₂, 44 Da) of the carbamate group. miamioh.edu The cycloheptadiene ring could also undergo retro-Diels-Alder reactions or other rearrangements upon fragmentation.

Hypothetical MS/MS Fragmentation Data for [C₁₅H₁₇NO₂ + H]⁺ (m/z 244.13)

Precursor Ion (m/z)Product Ions (m/z)Proposed Neutral Loss
244.13152.10C₇H₈O (Benzyl alcohol)
244.1391.05C₈H₉NO₂
152.10108.09CO₂ (Carbon dioxide)

By analyzing these fragmentation patterns, the connectivity and the presence of key functional groups within the molecule can be confirmed.

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from its three main structural components: the benzyl group, the carbamate linkage, and the cyclohepta-1,3-diene ring.

The carbamate group (-NH-C(=O)-O-) is central to the molecule's identity and exhibits several key vibrational modes. The N-H stretching vibration is anticipated to appear as a strong band in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. researchgate.net The exact position is highly sensitive to hydrogen bonding. The carbonyl (C=O) stretching vibration will produce a very intense band in the IR spectrum, generally between 1680 and 1730 cm⁻¹. nih.govmdpi.com This band is often observed in Raman spectra as well. Additionally, vibrations corresponding to the C-N stretching and N-H bending modes are expected in the fingerprint region (below 1600 cm⁻¹). mdpi.com

The benzyl group will contribute characteristic aromatic and aliphatic vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region. The CH₂ group of the benzyl moiety will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range. researchgate.net

The cyclohepta-1,3-diene ring possesses both sp² and sp³ hybridized carbon atoms. The C=C stretching vibrations of the conjugated diene system are expected to appear in the 1600-1650 cm⁻¹ region. The vinylic and aliphatic C-H stretching vibrations will be present in the 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹ regions, respectively.

A summary of the expected characteristic vibrational frequencies is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
CarbamateN-H Stretch3300 - 3500Strong
CarbamateC=O Stretch1680 - 1730Very Strong
CarbamateC-N Stretch1200 - 1350Medium-Strong
Benzyl GroupAromatic C-H Stretch3000 - 3100Medium
Benzyl GroupAromatic C=C Stretch1450 - 1600Medium-Strong
Benzyl GroupAliphatic CH₂ Stretch2850 - 2960Medium
Cyclohepta-1,3-dieneVinylic C-H Stretch3000 - 3100Medium
Cyclohepta-1,3-dieneC=C Stretch (conjugated)1600 - 1650Medium-Strong
Cyclohepta-1,3-dieneAliphatic C-H Stretch2800 - 3000Medium

This table is generated based on typical vibrational frequencies for the specified functional groups and is intended for predictive purposes.

Hydrogen bonding is expected to play a significant role in the condensed-phase behavior of this compound. The carbamate group contains both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygen and the ester oxygen).

In the solid state, it is highly probable that intermolecular hydrogen bonds of the N-H···O=C type will be formed. nih.govub.edu The formation of these hydrogen bonds would lead to a noticeable shift of the N-H stretching vibration to lower frequencies (a redshift) and a broadening of the corresponding IR band. nih.gov The magnitude of this shift provides an indication of the strength of the hydrogen bond. researchgate.net The C=O stretching vibration may also be affected, typically shifting to a slightly lower wavenumber upon hydrogen bond formation. nih.gov By comparing the spectra of the compound in dilute non-polar solutions (where hydrogen bonding is minimized) with the solid-state spectrum, the extent of hydrogen bonding can be effectively characterized.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported, we can predict key structural features based on related molecules.

At present, the unit cell parameters for this compound are not available in the literature.

The crystal packing of this compound would be dominated by a network of intermolecular interactions. Based on studies of similar compounds like benzyl carbamate, a layered structure is a strong possibility. nih.govub.edu

Computational and Theoretical Insights into this compound Remain to be Elucidated

A comprehensive review of available scientific literature reveals a notable absence of computational and theoretical studies specifically focused on the chemical compound this compound. Despite the growing importance of computational chemistry in understanding molecular structure, reactivity, and potential applications, this particular carbamate derivative appears to be uncharted territory in the realm of theoretical investigation.

In addition to static molecular properties, computational chemistry is invaluable for elucidating reaction mechanisms. The localization of transition states (TS) and subsequent Intrinsic Reaction Coordinate (IRC) analysis can map out the energetic pathway of a chemical transformation. This allows for the determination of activation energy barriers, which are fundamental to kinetic modeling and predicting reaction rates.

However, a thorough search of scholarly databases and chemical literature did not yield any studies that have applied these computational methodologies to this compound. Consequently, detailed information regarding its optimized geometry, electronic properties, and reactive behavior from a theoretical standpoint is not currently available. The absence of such research presents an open opportunity for computational chemists to explore the properties of this compound and contribute new knowledge to the field. Future computational work could provide valuable data on its stability, reactivity, and potential for use in various chemical applications.

Computational and Theoretical Studies of Benzyl Cyclohepta 1,3 Dien 1 Ylcarbamate

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape and dynamic behavior of Benzyl (B1604629) cyclohepta-1,3-dien-1-ylcarbamate are critical to understanding its molecular properties and potential interactions. Computational chemistry provides powerful tools to explore these aspects in silico, offering insights that complement experimental data.

The exploration of the conformational space of Benzyl cyclohepta-1,3-dien-1-ylcarbamate involves identifying the low-energy arrangements of its atoms. This is a complex task due to the flexibility of the cyclohepta-1,3-diene ring and the rotational freedom around the carbamate (B1207046) linkage.

A common approach to this exploration is to use a combination of molecular mechanics force fields and quantum mechanical methods. Initially, a large number of potential conformers can be generated through systematic or stochastic searches. These initial structures are then typically optimized using less computationally expensive force fields. The resulting low-energy conformers are then subjected to higher-level density functional theory (DFT) calculations to obtain more accurate geometries and relative energies. This multi-step process allows for an efficient yet accurate mapping of the potential energy surface.

Molecular dynamics (MD) simulations are employed to study the flexibility and dynamic behavior of this compound over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time. mdpi.com

By analyzing the MD trajectories, it is possible to observe conformational transitions and understand the dynamic interplay between different parts of the molecule. For instance, the simulations can reveal the flexibility of the cyclohepta-1,3-diene ring, which can adopt various boat and chair-like conformations. The movement of the benzyl group relative to the rest of the molecule can also be characterized, providing insights into the steric hindrance and potential interaction sites.

In Silico Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. nih.gov For this compound, the prediction of NMR chemical shifts and vibrational frequencies is particularly important.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. nih.gov Computational approaches, particularly those based on DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. nih.gov The process typically involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For a comprehensive analysis, it is often necessary to consider multiple low-energy conformations, as the observed NMR spectrum is a population-weighted average of the spectra of the individual conformers. The accuracy of the predicted chemical shifts is dependent on the level of theory, the basis set used, and the inclusion of solvent effects if applicable. nih.gov

Below are hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-31G(d) level of theory.

Predicted ¹H NMR Chemical Shifts

AtomChemical Shift (ppm)
H (N-H)7.50
H (aromatic)7.35-7.20
H (vinyl)6.20-5.80
H (benzyl CH₂)5.10
H (allyl)2.50-2.20
H (aliphatic)2.10-1.80

Predicted ¹³C NMR Chemical Shifts

AtomChemical Shift (ppm)
C=O (carbamate)155.0
C (aromatic, quat.)138.0
C (aromatic, CH)128.5-127.5
C (vinyl)135.0-125.0
C (benzyl CH₂)67.0
C (allyl)30.0-25.0
C (aliphatic)28.0-22.0

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed using DFT methods after a geometry optimization. The second derivatives of the energy with respect to the atomic positions are calculated to obtain the force constants, which in turn are used to determine the vibrational frequencies and normal modes.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the incompleteness of the theoretical treatment. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with experimental data.

The predicted vibrational spectrum can provide valuable information about the functional groups present in this compound. For example, the N-H stretch, C=O stretch of the carbamate, C=C stretches of the diene and aromatic ring, and various C-H bending and stretching modes can be identified.

Below is a table of selected hypothetical predicted vibrational frequencies for this compound.

Predicted Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)
N-H stretch3400
C-H stretch (aromatic)3100-3000
C-H stretch (vinyl)3050-3000
C-H stretch (aliphatic)2950-2850
C=O stretch (carbamate)1700
C=C stretch (aromatic)1600, 1490
C=C stretch (diene)1650, 1600
N-H bend1540
C-N stretch1250

Synthetic Utility and Applications of Benzyl Cyclohepta 1,3 Dien 1 Ylcarbamate in Organic Synthesis

Benzyl (B1604629) Cyclohepta-1,3-dien-1-ylcarbamate as a Versatile Synthetic Building Block

Precursor to Structurally Diverse Heterocycles

The diene functionality in benzyl cyclohepta-1,3-dien-1-ylcarbamate is a key feature that allows for its use in the synthesis of a variety of heterocyclic compounds. Diels-Alder reactions, a cornerstone of modern organic synthesis, would allow for the construction of bicyclic systems with control over stereochemistry. For instance, reaction with various dienophiles could lead to the formation of complex bridged ring systems incorporating the nitrogen atom, which are common motifs in natural products and pharmaceutically active compounds.

Furthermore, the double bonds within the cycloheptadiene ring can be subjected to a range of transformations, such as epoxidation, dihydroxylation, or ozonolysis, to introduce new functional groups. These newly introduced functionalities can then be used to construct a variety of heterocyclic systems. For example, dihydroxylation followed by oxidative cleavage could yield a dicarbonyl compound, which could then be condensed with hydrazines or other binucleophiles to form various nitrogen-containing heterocycles.

Chiral Auxiliaries and Ligand Scaffolds (if applicable)

While there is no direct evidence in the literature of this compound being used as a chiral auxiliary, its structure possesses elements that could be adapted for such purposes. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org If the cycloheptadiene ring were to be resolved into its enantiomers, or if a chiral center were to be introduced elsewhere in the molecule, it could potentially serve as a chiral scaffold.

The nitrogen atom and the diene system could also act as coordination sites for metal catalysts, suggesting a potential application in the development of novel chiral ligands for asymmetric catalysis. The synthesis of enantiomerically pure ligands is a major focus in organic chemistry, and the cycloheptadiene framework offers a unique three-dimensional space that could influence the stereochemical outcome of catalytic reactions.

Role in Methodological Development and Mechanistic Insight

The unique structural features of this compound make it an interesting substrate for the development of new synthetic methods and for probing the mechanisms of known reactions.

Substrate for Novel Reaction Discovery

The combination of a protected amine and a conjugated diene within a seven-membered ring is not a commonly explored substrate in organic synthesis. This presents an opportunity for the discovery of novel chemical transformations. For example, transition metal-catalyzed reactions, such as hydroamination or hydroacylation, could proceed with unique reactivity and selectivity on this substrate. The development of new catalytic systems that can functionalize the cycloheptadiene ring in a regio- and stereoselective manner would be a valuable contribution to the field of organic synthesis.

Probe for Understanding Reaction Stereochemistry and Regiochemistry

The conformational flexibility of the seven-membered ring in this compound makes it an interesting probe for studying the stereochemical and regiochemical outcomes of various reactions. For example, in Diels-Alder reactions, the facial selectivity of the approach of the dienophile could be influenced by the conformation of the cycloheptadiene ring and the presence of the bulky benzyl carbamate (B1207046) group.

By systematically studying the reactions of this compound and analyzing the stereochemical and regiochemical outcomes, valuable insights into the underlying reaction mechanisms can be gained. This knowledge can then be applied to the design of more selective and efficient synthetic methods for the preparation of other complex molecules.

Development of Analogues and Derivatives

The synthetic utility of this compound can be further expanded through the development of its analogues and derivatives. For instance, variation of the protecting group on the nitrogen atom could allow for orthogonal deprotection strategies in multi-step syntheses. The introduction of substituents on the cycloheptadiene ring could also be used to modulate the reactivity of the diene system and to introduce additional functional groups.

The synthesis of a library of analogues with different substitution patterns would provide a valuable set of building blocks for combinatorial chemistry and drug discovery programs. The structural diversity of these compounds could lead to the identification of new molecules with interesting biological activities.

Below is a data table summarizing potential synthetic transformations and applications of this compound:

Reaction Type Potential Reagents/Conditions Expected Product Type Potential Application
Diels-Alder CycloadditionMaleic anhydride, acrylates, quinonesBicyclic nitrogen-containing compoundsSynthesis of natural product analogues, pharmaceutical scaffolds
Epoxidationm-CPBA, peroxy acidsEpoxidized cycloheptadiene derivativesPrecursors to diols, amino alcohols, and other functionalized heterocycles
DihydroxylationOsO₄, KMnO₄Diol derivativesIntermediates for further functionalization and ring-opening reactions
OzonolysisO₃, then reductive or oxidative workupDicarbonyl compoundsBuilding blocks for the synthesis of various heterocycles
HydrogenationH₂, Pd/CBenzyl cycloheptylcarbamateSaturated amine precursor
DeprotectionH₂, Pd/C; HBr/AcOHCyclohepta-1,3-dien-1-aminePrimary amine for further derivatization

Synthetic Approaches to Modified Cycloheptadiene Carbamates

The synthesis of modified this compound derivatives can be approached through several strategic disconnections. The primary methods involve either the initial synthesis of a functionalized cycloheptadienyl amine followed by carbamate formation, or the modification of a pre-existing cycloheptadiene carbamate.

A common and versatile approach to modified cycloheptadiene carbamates begins with the synthesis of a substituted cycloheptadienyl amine. This precursor can then be readily converted to the target carbamate.

One potential route to substituted cycloheptadienes involves the divinylcyclopropane-cycloheptadiene rearrangement. beilstein-journals.org This powerful method allows for the construction of the seven-membered ring with control over the substitution pattern. For instance, a suitably substituted divinylcyclopropane can be thermally rearranged to yield a functionalized cycloheptadiene. Subsequent functional group manipulations can then be employed to introduce an amine moiety.

Another strategy for accessing substituted cycloheptadienes is through the reaction of nucleophiles with cycloheptadienyl cations, often stabilized as their iron tricarbonyl complexes. tandfonline.com This method provides a pathway to a range of monosubstituted cycloheptadienes. tandfonline.com The resulting substituted cycloheptadiene can then be converted to the corresponding amine through established synthetic transformations, such as a Curtius or Hofmann rearrangement of a carboxylic acid or amide derivative, respectively.

Once the desired substituted cycloheptadienyl amine is obtained, the formation of the benzyl carbamate is typically straightforward. A widely used method is the reaction of the amine with benzyl chloroformate in the presence of a base to neutralize the HCl byproduct. Alternatively, other carbamoylating agents can be employed. organic-chemistry.org

Table 1: Potential Synthetic Routes to Modified Cycloheptadienyl Amines

Precursor Key Transformation Resulting Amine
Substituted Divinylcyclopropane Thermal Rearrangement & Amination Substituted Cycloheptadienyl Amine
Cycloheptadienyl Iron Tricarbonyl Cation Nucleophilic Addition & Amination Substituted Cycloheptadienyl Amine

An alternative synthetic strategy involves the direct functionalization of the cycloheptadiene ring of a pre-formed carbamate. The carbamate group can act as a directing group in certain reactions, influencing the regioselectivity of the functionalization.

For example, electrophilic additions to the diene system could be explored, although careful control of reaction conditions would be necessary to avoid unwanted side reactions. Transition metal-catalyzed reactions, such as C-H activation or cross-coupling reactions, could also be envisioned for introducing substituents onto the cycloheptadiene ring. The success of these approaches would depend on the compatibility of the reagents with the carbamate functionality and the diene system.

Influence of Structural Modifications on Reactivity and Utility

The introduction of substituents on the cycloheptadiene ring or modification of the carbamate group can significantly impact the reactivity and synthetic utility of this compound.

The nature and position of substituents on the seven-membered ring can influence both the electronic and steric properties of the diene.

Electronic Effects: Electron-donating groups (EDGs) on the diene system would be expected to increase its nucleophilicity, making it more reactive towards electrophiles and potentially influencing the regioselectivity of cycloaddition reactions like the Diels-Alder reaction. Conversely, electron-withdrawing groups (EWGs) would decrease the nucleophilicity of the diene, making it more reactive as a dienophile in inverse-electron-demand Diels-Alder reactions.

Steric Effects: The steric hindrance introduced by substituents can direct the approach of reagents to a specific face of the cycloheptadiene ring, leading to diastereoselective transformations. Bulky substituents can also influence the conformational preferences of the seven-membered ring, which in turn can affect its reactivity.

Table 2: Predicted Influence of Ring Substituents on Reactivity

Substituent Type Position Predicted Effect on Reactivity Potential Synthetic Application
Electron-Donating Group (e.g., -OMe, -Me) C2 or C3 Increased diene reactivity in normal-demand Diels-Alder reactions. Synthesis of complex polycyclic systems.
Electron-Withdrawing Group (e.g., -CO2R, -CN) C2 or C3 Increased diene reactivity in inverse-electron-demand Diels-Alder reactions. Access to electron-poor polycyclic frameworks.

While the benzyl group is a common choice for carbamate protecting groups due to its stability and ease of removal by hydrogenolysis, other carbamate esters could be employed to fine-tune the properties of the molecule. For example, a tert-butyloxycarbonyl (Boc) group would offer acid-labile protection, while a fluorenylmethyloxycarbonyl (Fmoc) group would be base-labile. The choice of the carbamate protecting group can be critical for the compatibility with subsequent reaction conditions in a multi-step synthesis.

The carbamate nitrogen can also be a site for further functionalization. For instance, N-alkylation or N-arylation could be achieved under appropriate conditions, leading to a wider range of derivatives with potentially different biological activities or synthetic applications.

Future Directions and Emerging Research Avenues for Benzyl Cyclohepta 1,3 Dien 1 Ylcarbamate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of carbamates can be significantly enhanced through the adoption of flow chemistry. beilstein-journals.org Continuous flow processes offer benefits such as improved safety, scalability, and the ability to telescope reaction steps, minimizing the isolation of potentially unstable intermediates. beilstein-journals.org Future research should focus on developing a continuous flow synthesis for Benzyl (B1604629) cyclohepta-1,3-dien-1-ylcarbamate. This would involve the optimization of reaction conditions, such as temperature, pressure, and residence time, within a microreactor setup. The integration of real-time analytical techniques, like in-line spectroscopy, could enable rapid process optimization and control. Furthermore, coupling the flow synthesis with automated platforms would allow for high-throughput screening of reaction parameters and the rapid generation of a library of related derivatives for further study.

Table 1: Potential Parameters for Flow Synthesis Optimization

ParameterRange to be ExploredRationale
Temperature25 - 150 °CTo enhance reaction kinetics and overcome activation barriers.
Pressure1 - 10 barTo maintain solvent in the liquid phase at elevated temperatures.
Residence Time1 - 30 minutesTo ensure complete conversion and minimize side product formation.
Stoichiometry1:1 to 1:3 (amine:benzyl chloroformate)To optimize yield and minimize unreacted starting materials.

Exploration of Bio-Inspired Synthetic Transformations

Nature often provides elegant and efficient solutions for the synthesis of complex molecules. Bio-inspired synthesis, which mimics enzymatic processes, could offer novel routes to Benzyl cyclohepta-1,3-dien-1-ylcarbamate. Future research could explore the use of enzymes, or synthetic mimics thereof, to catalyze key bond-forming reactions. For instance, lipase-catalyzed aminolysis could be investigated for the formation of the carbamate (B1207046) linkage. Additionally, bio-inspired Heck cross-coupling reactions could be explored for the synthesis of precursors to the cyclohepta-1,3-diene ring system, drawing inspiration from the synthesis of stilbenoid and dihydrostilbenoid natural products. nih.gov

Advanced Materials Science Applications Based on Structural Motifs

The unique structural features of this compound, namely the flexible seven-membered ring and the rigid benzyl carbamate group, suggest potential applications in materials science. The cyclohepta-1,3-diene moiety could be a precursor for polymerization or cross-linking reactions, leading to novel polymers with interesting thermal and mechanical properties. The aromatic benzyl group could facilitate π-π stacking interactions, influencing the self-assembly and electronic properties of materials incorporating this molecule. Future research should investigate the polymerization of this compound and the characterization of the resulting materials. Furthermore, its incorporation into liquid crystal or organic electronic device formulations could be explored.

Development of Sustainable Synthetic Routes and Methodologies

Green chemistry principles should be at the forefront of any new synthetic endeavors. For this compound, this entails developing routes that minimize waste, use less hazardous reagents, and are energy-efficient. Future research could focus on replacing traditional, often hazardous, reagents with greener alternatives. For example, exploring the use of dimethyl carbonate as a green alternative to phosgene (B1210022) derivatives for the carbamate formation. Additionally, the use of catalytic methods, both homogeneous and heterogeneous, should be prioritized to reduce stoichiometric waste. The development of a one-pot synthesis from readily available starting materials would also contribute to a more sustainable process. researchgate.net

Enhanced Computational Modeling for Predictive Organic Synthesis

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. researchgate.netscirp.orgscirp.org For this compound, density functional theory (DFT) calculations could be employed to predict its conformational preferences, electronic structure, and spectroscopic signatures (e.g., NMR, IR). ijcce.ac.ir This theoretical data can be compared with experimental findings to validate the computational models. Furthermore, computational modeling can be used to predict the transition state energies for various synthetic pathways, allowing for the in silico screening of potential reactions and catalysts before they are attempted in the lab. This predictive approach can save significant time and resources. researchgate.netscirp.org

Table 2: Computational Methods for Investigation

Computational MethodProperty to be InvestigatedExpected Outcome
Density Functional Theory (DFT)Molecular geometry, vibrational frequencies, electronic propertiesPrediction of stable conformers and spectroscopic data.
Time-Dependent DFT (TD-DFT)Excited state energies, absorption spectraInsight into photochemical reactivity.
Molecular Dynamics (MD)Conformational dynamics, intermolecular interactionsUnderstanding of bulk properties and potential for self-assembly.

Photochemical and Electrochemical Reactivity Studies

The cyclohepta-1,3-diene core is known to undergo interesting photochemical transformations, such as cis-trans isomerization and electrocyclic ring-closure reactions. rsc.org Future research should investigate the photochemical behavior of this compound upon irradiation with UV light. This could lead to the synthesis of novel, strained ring systems that are not accessible through traditional thermal methods. rsc.org Electrochemical studies, such as cyclic voltammetry, could reveal the oxidation and reduction potentials of the molecule, providing insights into its electronic properties and potential applications in redox-active materials or as a mediator in electrochemical reactions.

Q & A

Q. What are the recommended synthetic routes for Benzyl cyclohepta-1,3-dien-1-ylcarbamate in laboratory settings?

The compound can be synthesized via the divinylcyclopropane–cycloheptadiene rearrangement (DVCPR) . For example, Matsubara et al. demonstrated that treating 1,2-diketone precursors with bis(iodozincio)methane yields cis-divinylcyclopropane intermediates, which undergo DVCPR at ambient temperature to form cycloheptadiene derivatives. Acidic workup then affords the final product in high yields (>90%) . This method is advantageous for regioselectivity and scalability.

Key Reaction Parameters
Precursor: 1,2-diketone derivatives
Reagent: Bis(iodozincio)methane
Temperature: Ambient (20–25°C)
Workup: Acidic conditions (e.g., HCl)

Q. What analytical techniques are suitable for characterizing this compound?

  • Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) ensures purity assessment and structural confirmation. For example, GC-MS has been used to resolve cycloheptadiene derivatives with pre-exponential factors of ~10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ for reaction kinetics .
  • Spectroscopy : NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) and cycloheptadiene geometry. PubChem-derived computational data (e.g., InChI keys) can cross-reference experimental results .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if aerosolization occurs .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
  • Waste Disposal : Collect waste in designated containers for professional hazardous waste management to prevent environmental release .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?

Density functional theory (DFT) calculations can model electron affinity (EA) and ionization energy (IE) to predict regioselectivity. For instance, benzyl radical analogs exhibit EA values of ~0.5 eV and IE ~8.5 eV, suggesting susceptibility to electrophilic attacks . Molecular dynamics simulations may further elucidate solvent effects on reaction pathways.

Q. What strategies resolve contradictions in reported reaction yields for cycloheptadiene derivatives?

  • Data Triangulation : Compare kinetic data (e.g., rate coefficients for ozone reactions, k ~10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) across studies to identify outliers .
  • Experimental Replication : Standardize conditions (e.g., solvent polarity, catalyst loading) as done in benzyl acetate synthesis optimization .
  • Meta-Analysis : Use tools like the CIR Expert Panel’s gap-assessment framework to evaluate data sufficiency and justify read-across hypotheses .

Q. How does the compound’s stability vary under oxidative conditions?

Cyclohepta-1,3-diene moieties react rapidly with ozone (k = 1.2×10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ at 298 K), forming carbonyl byproducts. Stability can be enhanced by electron-withdrawing substituents on the carbamate group or inert atmosphere storage .

Degradation Pathways
Ozonolysis: Forms diketones
Photooxidation: Generates peroxides

Q. What catalytic systems improve the efficiency of carbamate functionalization?

  • Acid Catalysis : Sulfonic acid resins (e.g., Amberlyst-15) enhance nucleophilic substitution in carbamate synthesis, achieving >85% conversion .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) in non-aqueous media enable mild, selective acylation .

Methodological Considerations

Q. How to design kinetic studies for reactions involving this compound?

  • Rate Measurement : Use stopped-flow spectroscopy or GC-MS to monitor intermediate formation (e.g., benzyl nitrite in oxidation studies ).
  • Arrhenius Parameters : Determine pre-exponential factors (A) and activation energies (Eₐ) from Arrhenius plots, adopting A = 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ as a baseline for cycloheptadiene derivatives .

Q. What statistical approaches optimize reaction conditions?

  • Design of Experiments (DoE) : Apply factorial designs to assess variables (e.g., temperature, catalyst ratio). For example, uniform experimental design improved benzyl acetate synthesis yields by 30% .
  • Machine Learning : Train models on historical data (e.g., PubChem entries) to predict optimal solvent/catalyst combinations .

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